1-(3-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one
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Overview
Description
1-(3-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolidin-2-one moiety linked to a pyrrolo[2,3-d]pyrimidine core substituted with phenyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under high-temperature conditions, often using catalysts such as palladium or copper.
Substitution Reactions:
Linking the Pyrrolidin-2-one Moiety: The final step involves the coupling of the pyrrolo[2,3-d]pyrimidine core with a pyrrolidin-2-one derivative, typically using amide bond formation reactions facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(3-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, bases (e.g., NaOH, KOH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(3-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Biological Studies: Researchers study this compound to understand its biological activity, including its effects on cellular pathways and its potential as a modulator of protein function.
Chemical Biology: It is used as a tool compound to probe biological systems and elucidate the mechanisms of action of related compounds.
Industrial Applications: The compound’s properties make it useful in the development of new materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways. For example, it may inhibit kinase activity, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
- N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Uniqueness
1-(3-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one is unique due to its specific substitution pattern and the presence of the pyrrolidin-2-one moiety. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications, setting it apart from other pyrrolo[2,3-d]pyrimidine derivatives.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields
Properties
Molecular Formula |
C25H24ClN5O |
---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
1-[3-[[7-(4-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C25H24ClN5O/c26-19-9-11-20(12-10-19)31-16-21(18-6-2-1-3-7-18)23-24(28-17-29-25(23)31)27-13-5-15-30-14-4-8-22(30)32/h1-3,6-7,9-12,16-17H,4-5,8,13-15H2,(H,27,28,29) |
InChI Key |
BOBSZYXTOWRCAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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